![molecular formula C15H16N4O B1351901 7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 72578-37-1](/img/structure/B1351901.png)
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
説明
“7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a compound that has been studied for its potential therapeutic applications . It is a pyrrolopyrimidine derivative, a class of compounds known for their biological activity . This compound has shown promising results in inhibiting certain kinases, which are proteins that play key roles in cellular processes .
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives, including “this compound”, often involves a series of chemical reactions . The synthetic routes for these compounds can be complex and may involve multiple steps .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolopyrimidine core, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring . The compound also features a methoxyphenyl group and two methyl groups attached to the pyrrolopyrimidine core .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be influenced by its molecular structure. The presence of functional groups such as the methoxyphenyl group and the methyl groups may affect the reactivity of the compound .
科学的研究の応用
NMR Characterization
A study provided chemical shift assignment for N‐substituted 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2, 3‐d]pyrimidin‐4‐amines, including fluorinated variants, using 1H, 13C, 19F, and 2D COSY, HMBC, and HSQC experiments. This research is significant for understanding the structural and electronic properties of these compounds (Sørum, Simić, Sundby, & Hoff, 2010).
Anti-inflammatory Activities
A series of novel pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vivo anti-inflammatory activities. Some compounds, including variants of 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, showed significant activities (Mohamed, Kamel, & Abd El-hameed, 2013).
Antimicrobial Agents
Certain pyrrole derivatives, including this compound, were synthesized and evaluated for antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi. Some of these compounds exhibited potent antimicrobial activity (Mohamed, El-Domany, & Abd El-hameed, 2009).
Pesticide Applications
Research on the synthesis of 7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐amines included pesticide screenings, suggesting potential applications in this field (Jørgensen, Girgis, & Pedersen, 1985).
Synthesis and Chemical Reactions
Various studies have focused on the synthesis and reactions of compounds related to this compound, exploring different synthetic routes and chemical properties (Kurihara, Nasu, & Adachi, 1983).
Antifungal Effect
Research on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives, related to the compound , demonstrated antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Additional Research
Further studies have explored different aspects of pyrrolo[2,3-d]pyrimidines, including their potential as ligands for receptors, synthesis methods, and as intermediates in organic reactions (Kim & Santilli, 1969; Khashi, Davoodnia, & Chamani, 2014; Martarello et al., 2001).
作用機序
The mechanism of action of “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is likely related to its ability to inhibit certain kinases . Kinases are enzymes that play crucial roles in signal transduction pathways, and their inhibition can have significant effects on cellular processes .
Safety and Hazards
The safety and hazards associated with “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Specific safety data for this compound is not available in the retrieved information .
将来の方向性
The future directions for research on “7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” could include further exploration of its therapeutic potential, optimization of its synthesis, and detailed investigation of its mechanism of action . Additionally, studies could also focus on evaluating its safety profile and determining its physical and chemical properties.
生化学分析
Biochemical Properties
7-(4-methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme Bruton’s tyrosine kinase (Btk), where it acts as an inhibitor . This inhibition is significant in the context of diseases such as chronic lymphocytic leukemia and rheumatoid arthritis, where Btk plays a pivotal role in disease progression. Additionally, this compound has been shown to interact with tubulin, inhibiting its polymerization and thus affecting microtubule dynamics . This interaction is particularly relevant in cancer therapy, where disrupting microtubule function can inhibit cell division and induce apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis . This is achieved through its interaction with tubulin, which disrupts microtubule formation and function. Furthermore, the compound influences cell signaling pathways by inhibiting Btk, which in turn affects downstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) . These pathways are critical for cell survival, proliferation, and metabolism, and their inhibition can lead to reduced tumor growth and enhanced cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of Btk, preventing its phosphorylation and subsequent activation . This inhibition disrupts the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B cells. Additionally, the compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to microtubule destabilization . This action not only disrupts cell division but also affects intracellular transport and signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . In in vitro studies, the compound’s inhibitory effects on Btk and tubulin were observed to be sustained over extended periods, indicating its potential for long-term therapeutic use. In vivo studies have highlighted the importance of dosage and administration frequency, as prolonged exposure can lead to adaptive resistance mechanisms in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Btk and tubulin, leading to reduced tumor growth and improved survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and myelosuppression have been observed . These adverse effects highlight the need for careful dosage optimization to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound is initially oxidized by cytochrome P450 enzymes, followed by conjugation with glucuronic acid or sulfate. These metabolic pathways facilitate the compound’s excretion via the kidneys. The interactions with cytochrome P450 enzymes also suggest potential drug-drug interactions, which need to be considered in therapeutic applications.
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to easily cross cell membranes, while specific transporters may facilitate its uptake in certain cell types. Once inside the cell, the compound accumulates in the cytoplasm and can be transported to various organelles, including the nucleus and mitochondria .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, its presence in the nucleus suggests potential interactions with nuclear proteins and DNA, which could influence gene expression and cell cycle regulation . Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and activity within the cell.
特性
IUPAC Name |
7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-9-10(2)19(11-4-6-12(20-3)7-5-11)15-13(9)14(16)17-8-18-15/h4-8H,1-3H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUGJOJSGAXETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)C3=CC=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407092 | |
| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72578-37-1 | |
| Record name | 7-(4-Methoxyphenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


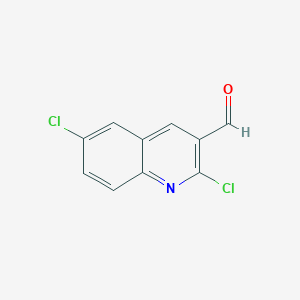
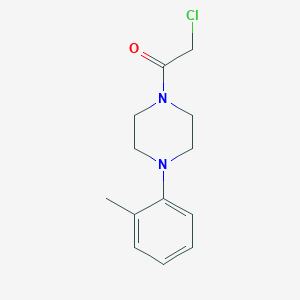

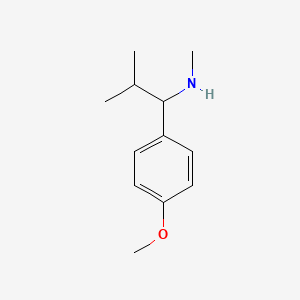
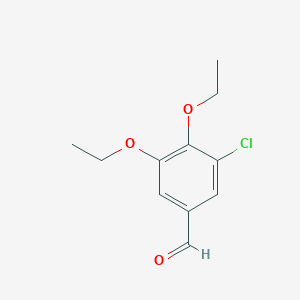
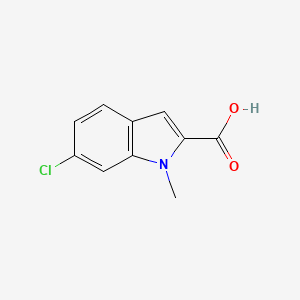
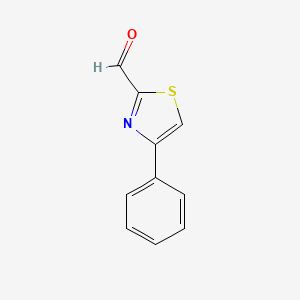


![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
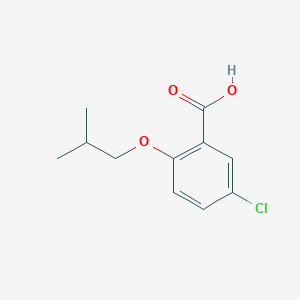

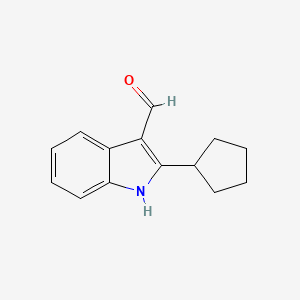
![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)
